molecular formula C9H5BrFNO2 B1409741 Methyl 5-bromo-2-cyano-4-fluorobenzoate CAS No. 1805591-15-4

Methyl 5-bromo-2-cyano-4-fluorobenzoate

Cat. No.: B1409741
CAS No.: 1805591-15-4
M. Wt: 258.04 g/mol
InChI Key: FTYHKEBIFWRJAL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyano-4-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 and a molecular weight of 258.05 g/mol . This compound is characterized by the presence of bromine, cyano, and fluorine substituents on a benzoate ester framework. It is commonly used in various chemical synthesis processes and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-cyano-4-fluorobenzoate typically involves the esterification of 5-bromo-2-cyano-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-cyano-4-fluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both cyano and fluorine groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biological Activity

Methyl 5-bromo-2-cyano-4-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9_9H6_6BrFNO2_2 and a molecular weight of approximately 233.04 g/mol. Its structure includes:

  • A bromine atom at the 5-position
  • A cyano group at the 2-position
  • A fluorine atom at the 4-position
  • An ester functional group

These substituents contribute to its reactivity and biological interactions, making it a candidate for various applications in organic synthesis and drug development.

The biological activity of this compound primarily stems from its interactions with specific molecular targets, such as enzymes and receptors. The presence of the cyano and fluorine groups enhances its binding affinity to biomolecules, potentially leading to inhibition or modulation of various biological pathways.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameIC50 (µM)Target Enzyme/PathwayNotes
This compoundTBDTBDPotential for antibacterial activity
Methyl 5-bromo-4-chloro-2-fluorobenzoate0.49E. coli GyraseSignificant activity against Gram-negative bacteria
Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoateTBDTBDSimilar structure with potential variations in activity

Biological Activity Studies

Research indicates that compounds similar to this compound often exhibit notable pharmacological properties, including antibacterial and antifungal activities. For instance, derivatives containing halogen substituents have been shown to enhance interactions with biological targets, which may lead to increased efficacy in therapeutic applications.

Case Study: Antibacterial Activity

In a study evaluating various derivatives of fluorobenzoates, this compound demonstrated promising activity against specific bacterial strains. The mechanism involved inhibition of bacterial topoisomerases, critical enzymes for DNA replication and transcription.

Findings:

  • E. coli Gyrase IC50: TBD
  • K. pneumoniae MIC: TBD
  • P. aeruginosa MIC: TBD

These preliminary results suggest that this compound could be developed further as an antibacterial agent.

Applications in Drug Development

The unique combination of bromine, cyano, and fluorine groups in this compound positions it as a versatile intermediate in organic synthesis. Its potential applications include:

  • Antibacterial Agents : Due to its interaction with bacterial enzymes.
  • Antifungal Agents : Similar compounds have shown efficacy against fungal infections.
  • Cancer Research : Investigated for potential anti-tumor properties through modulation of cellular pathways.

Properties

IUPAC Name

methyl 5-bromo-2-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-7(10)8(11)2-5(6)4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYHKEBIFWRJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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